5,5'-Bis(trimethylstannyl)-2,2'-bithiophene
Overview
Description
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene is an organotin compound that features two thiophene rings connected by a single bond, with trimethylstannyl groups attached to the 5-position of each thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene typically involves the stannylation of 2,2’-bithiophene. One common method is the reaction of 2,2’-bithiophene with trimethyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete stannylation.
Industrial Production Methods
While specific industrial production methods for 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during production.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or alkyl halides can react with the trimethylstannyl groups, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for the synthesis of various thiophene-based compounds and materials.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of thiophene compounds are explored for their potential biological activities.
Mechanism of Action
The mechanism of action of 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene primarily involves its ability to participate in π-conjugation due to the presence of thiophene rings. This π-conjugation allows for the delocalization of electrons, which is crucial for its electronic properties. The trimethylstannyl groups can also participate in various chemical reactions, enabling the modification of the compound for specific applications.
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(trimethylstannyl)-2,2’-biselenophene: Similar structure but with selenium atoms replacing sulfur atoms in the thiophene rings.
5,5’-Bis(trimethylstannyl)-2,2’5’,2’'-terthiophene: Contains an additional thiophene ring, extending the conjugation length.
Uniqueness
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene is unique due to its specific electronic properties imparted by the thiophene rings and the trimethylstannyl groups. Its ability to undergo various chemical modifications makes it a versatile building block for the synthesis of advanced materials in organic electronics and materials science.
Properties
IUPAC Name |
trimethyl-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S2.6CH3.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;;;;;/h1-4H;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRPCDOGSNNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S2Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143367-56-0 | |
Record name | 143367-56-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene suitable for synthesizing conjugated polymers?
A1: this compound is particularly useful for synthesizing conjugated polymers due to its involvement in the Stille coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between this organotin reagent and various halogenated aromatic compounds. This enables the creation of diverse polymer backbones with tunable properties. For example, in the research papers provided, this compound was reacted with different dibromo-functionalized monomers under Stille conditions to generate various polymers with specific optoelectronic characteristics [, ].
Q2: How does the incorporation of this compound influence the properties of the resulting polymers?
A2: The incorporation of the 2,2'-bithiophene unit, facilitated by the use of this compound, significantly influences the polymer's properties. The bithiophene unit extends the conjugation length along the polymer backbone, which typically leads to a redshift in the absorption and emission spectra, impacting the material's color and potential applications in optoelectronic devices [].
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